molecular formula C20H19ClN2O3S B2644424 ethyl 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207027-18-6

ethyl 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2644424
CAS No.: 1207027-18-6
M. Wt: 402.89
InChI Key: IHYDHUIWJCVZPV-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1H-imidazole core substituted with a 3-chlorophenyl group at position 1, a 4-methoxyphenyl group at position 5, and a thioacetate moiety at position 2. The compound’s structure combines electron-withdrawing (3-chloro) and electron-donating (4-methoxy) aryl groups, which influence its electronic properties and biological interactions. The thioacetate group enhances solubility and may act as a metabolic liability or prodrug moiety.

Properties

IUPAC Name

ethyl 2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-3-26-19(24)13-27-20-22-12-18(14-7-9-17(25-2)10-8-14)23(20)16-6-4-5-15(21)11-16/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYDHUIWJCVZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate typically involves a multi-step process:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a nitrile in the presence of an acid catalyst.

    Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with an appropriate thiol compound under basic conditions.

    Esterification: Finally, the ester group is introduced by reacting the thioether intermediate with ethyl chloroacetate in the presence of a base such as sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in ethyl 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Ethyl 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The presence of the imidazole ring is particularly significant as it is a common pharmacophore in many bioactive molecules.

    Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aromatic groups can engage in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate with structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Compound Name R1 (Position 1) R2 (Position 5) Thioacetate/Modification Key Properties/Bioactivity Reference
This compound 3-Chlorophenyl 4-Methoxyphenyl Ethyl thioacetate High solubility (polar groups); unknown bioactivity
Ethyl 2-{5-Cl-2-[N-(5-Cl-benzimidazol-2-yl)sulfamoyl]phenylthio}acetate 5-Chlorobenzimidazole 4-Methylphenyl Ethyl thioacetate Antitumor activity (IC50: 12 µM vs. HepG2)
Compound C2 (Ev6) 3-Chlorobenzo[b]thiophen 4-(N,N-Dimethylamino)benzylidene Ethyl aminoacetate Enhanced π-π stacking (bulky substituents); unconfirmed bioactivity
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole 4-Chlorophenyl Phenyl N/A (no thioacetate) Lower solubility; moderate kinase inhibition
EP 1926722 B1 (Example 74) 4-Trifluoromethylphenyl 5-Trifluoromethylimidazole Trifluoromethyl and pyridinyloxy High lipophilicity; potent kinase inhibition (nanomolar IC50)

Key Findings:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 3-chlorophenyl group in the target compound may enhance electrophilicity, favoring interactions with nucleophilic residues in biological targets. In contrast, analogs with trifluoromethyl groups (e.g., EP 1926722 B1) exhibit stronger lipophilicity and target binding due to the CF3 group’s electronegativity and metabolic stability . Electron-Donating Groups (EDGs): The 4-methoxyphenyl group improves solubility compared to nonpolar substituents (e.g., 4-methylphenyl in ), but may reduce membrane permeability.

Thioacetate vs. Other Moieties :

  • The thioacetate group in the target compound likely enhances solubility but may confer instability under physiological conditions (e.g., esterase-mediated hydrolysis). In contrast, trifluoromethyl or pyridinyloxy substituents (e.g., ) improve stability and target affinity.

Biological Activity Trends: Antitumor activity is prominent in analogs with chlorophenyl and sulfonamide groups (e.g., ), whereas trifluoromethyl-substituted derivatives () show superior kinase inhibition due to enhanced hydrophobic interactions.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in , involving nucleophilic substitution (e.g., K2CO3-mediated alkylation) and cyclocondensation. Yields for such imidazoles range from 40–70%, depending on substituent steric effects .

Biological Activity

Ethyl 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an imidazole ring, thioether linkage, and various aromatic substitutions. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The introduction of the thioether group is often performed using thiol reagents in the presence of coupling agents.
  • Acetate Formation : The final step usually involves esterification reactions with acetic acid or its derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity, influence receptor signaling pathways, and exhibit antioxidant properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Antioxidant Activity : It exhibits scavenging properties against free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound have demonstrated significant antitumor activity in vitro. For instance, studies on related imidazole derivatives have reported IC50 values indicating effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 suggests potential anti-inflammatory properties. In vivo studies have shown that related compounds can reduce inflammation markers in animal models, indicating a promising therapeutic avenue for inflammatory diseases .

Case Studies

  • Case Study on Anticancer Properties : A study published in Molecules examined the anticancer effects of imidazole derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value lower than standard chemotherapeutics .
  • Anti-inflammatory Research : Another research article focused on the anti-inflammatory potential of thiazole and imidazole derivatives, highlighting that compounds with similar structures significantly inhibited COX enzymes and reduced PGE2 levels in serum samples from treated rats .

Comparative Analysis

Compound NameStructure TypeBiological ActivityIC50 (µM)
This compoundImidazole derivativeAntitumor, Anti-inflammatoryTBD
Related Imidazole DerivativeImidazoleAntitumor<10
Thiazole DerivativeThiazoleAnti-inflammatory<20

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